molecular formula C6H10Cl2N2O2 B2730594 4-Pyridinamine, 2-chloro-3-methoxy- CAS No. 1227600-23-8

4-Pyridinamine, 2-chloro-3-methoxy-

Cat. No.: B2730594
CAS No.: 1227600-23-8
M. Wt: 213.06
InChI Key: LFPSAZHBZXMOEZ-UHFFFAOYSA-N
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Description

4-Pyridinamine, 2-chloro-3-methoxy- is an organic compound with the molecular formula C6H7ClN2O. It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position, a chlorine atom at the 2-position, and a methoxy group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinamine, 2-chloro-3-methoxy- typically involves the chlorination of 3-methoxypyridine followed by amination. One common method includes the reaction of 3-methoxypyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 2-position. The resulting 2-chloro-3-methoxypyridine is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Pyridinamine, 2-chloro-3-methoxy- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amino group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine carboxylic acids or aldehydes.

    Reduction: Formation of aminopyridines

Scientific Research Applications

4-Pyridinamine, 2-chloro-3-methoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Pyridinamine, 2-chloro-3-methoxy- involves its interaction with specific molecular targets. The presence of the amino group allows it to form hydrogen bonds with biological molecules, while the chlorine and methoxy groups contribute to its overall reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-iodopyridin-4-amine: Similar structure but with an iodine atom instead of a methoxy group.

    3-Chloro-4-methoxyaniline: Similar structure but with an aniline core instead of pyridine.

    2-Chloro-4-methoxypyridine: Lacks the amino group at the 4-position.

Uniqueness

4-Pyridinamine, 2-chloro-3-methoxy- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a methoxy group on the pyridine ring allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

2-chloro-3-methoxypyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-5-4(8)2-3-9-6(5)7/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZBNOCLLDRHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201300429
Record name 2-Chloro-3-methoxy-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227600-23-8
Record name 2-Chloro-3-methoxy-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227600-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-methoxy-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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